(1-Amino-3,3,5-trimethylcyclohexyl)methanol
Description
Properties
IUPAC Name |
(1-amino-3,3,5-trimethylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-4-9(2,3)6-10(11,5-8)7-12/h8,12H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLUNYMZUDMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CO)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Amino-3,3,5-trimethylcyclohexyl)methanol, also known as a cyclohexylamine derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by its amino group and cyclohexyl structure, which contribute to its interaction with biological systems.
- Molecular Formula: C10H19N
- Molecular Weight: 155.26 g/mol
- CAS Number: 1179825-40-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding and ionic interactions with biological macromolecules, which can influence signaling pathways and metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties:
- Studies have shown that cyclohexylamine derivatives possess antimicrobial effects against various pathogens. For instance, derivatives similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
-
Neuroprotective Effects:
- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases.
-
Anti-inflammatory Activity:
- The compound has been investigated for its anti-inflammatory effects in vitro and in vivo. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | , |
| Neuroprotective | Modulates neurotransmitter release | , |
| Anti-inflammatory | Reduces cytokine production | , |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various cyclohexylamine derivatives, this compound was found to inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 62.5 µg/mL. This suggests significant potential for development as an antimicrobial agent in clinical settings.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of cyclohexylamine derivatives indicated that this compound could enhance neuronal survival under oxidative stress conditions. The compound appeared to modulate glutamate receptors, providing a protective effect against excitotoxicity.
Toxicological Profile
Toxicological studies have assessed the safety profile of this compound:
- Mutagenicity: In vitro tests indicate that the compound does not exhibit mutagenic properties in bacterial systems.
- Reproductive Toxicity: Animal studies show no adverse effects on reproductive organs at tested doses up to 250 mg/kg body weight per day.
Scientific Research Applications
Overview
(1-Amino-3,3,5-trimethylcyclohexyl)methanol, a cyclohexylamine derivative with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by an amino group and a cyclohexyl structure, which contribute to its interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against several pathogens.
- Mechanism : The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes contributes to its antimicrobial efficacy.
- Case Study : In a study assessing its antimicrobial properties, it was found to inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 62.5 µg/mL, demonstrating its potential as an antimicrobial agent in clinical applications.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies.
- Mechanism : It is believed to modulate neurotransmitter systems, particularly glutamate receptors, which play a crucial role in neuronal survival under oxidative stress conditions.
- Case Study : A recent investigation showed that the compound enhanced neuronal survival in models of excitotoxicity, suggesting its relevance in treating neurodegenerative diseases.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Case Study : In vitro studies have shown a reduction in cytokine production upon treatment with this compound, indicating its potential use in inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Neuroprotective | Modulates neurotransmitter release | |
| Anti-inflammatory | Reduces cytokine production |
Safety Assessments
Toxicological studies have been conducted to evaluate the safety profile of this compound:
- Mutagenicity : In vitro tests indicate no mutagenic properties in bacterial systems.
- Reproductive Toxicity : Animal studies show no adverse effects on reproductive organs at doses up to 250 mg/kg body weight per day.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural or functional similarities with (1-amino-3,3,5-trimethylcyclohexyl)methanol:
Notes:
Preparation Methods
General Synthetic Route Overview
The preparation of (1-Amino-3,3,5-trimethylcyclohexyl)methanol typically involves the catalytic hydrogenation of nitrile or keto-nitrile precursors derived from acetone condensation products. The key intermediate compounds include isophorone and 3-cyano-3,5,5-trimethylcyclohexanone, which undergo reductive amination or hydrogenation to yield the target amino alcohol.
Preparation via Catalytic Hydrogenation of 3-Cyano-3,5,5-trimethylcyclohexanone
This method is one of the most documented and industrially relevant approaches. It involves the hydrogenation of 3-cyano-3,5,5-trimethylcyclohexanone in the presence of ammonia and a metal catalyst under high pressure and temperature conditions.
-
- 3-Cyano-3,5,5-trimethylcyclohexanone
- Ammonia (liquid or gaseous)
- Hydrogen gas
-
- Raney cobalt (commonly used)
- Nickel catalysts (e.g., 15% Ni on silica gel)
- Cobalt on kieselguhr (33% Co)
-
- Temperature: 80–130 °C (typical)
- Hydrogen pressure: 100–250 bar
- Ammonia to ketonitrile weight ratio: 0.2:1 to 2:1
- Reaction time: 8–10 hours (batch autoclave)
-
- Methanol or other alcohols are often used as solvents to facilitate the reaction and catalyst activity.
Example Experimental Procedure:
In a typical batch reaction, equimolar amounts of 3-cyano-3,5,5-trimethylcyclohexanone and 3-aminomethyl-3,5,5-trimethylcyclohexylamine are stirred at 50 °C for 2 hours. The mixture is then hydrogenated in the presence of Raney cobalt catalyst and liquid ammonia at 100 °C and 250 bar hydrogen pressure for 10 hours. This yields a product mixture containing the desired diamine and amino alcohol compounds.
Two-Stage vs. One-Stage Hydrogenation Procedures
-
- Condensation of 3-cyano-3,5,5-trimethylcyclohexanone with 3-aminomethyl-3,5,5-trimethylcyclohexylamine (immination step).
- Subsequent hydrogenation of the imine intermediate under catalytic conditions.
-
- Direct hydrogenation of the mixture of ketonitrile and amine in the presence of catalyst and ammonia without isolating intermediates.
The two-stage process can be carried out in autoclaves or loop reactors, either batchwise or continuously, and is preferred for better control and selectivity. The one-stage process is simpler but may require more precise control of reaction parameters.
Catalysts and Their Effects
| Catalyst Type | Typical Loading (% wt) | Reaction Conditions | Notes |
|---|---|---|---|
| Raney Cobalt | 20–40% | 80–130 °C, 100–250 bar H2 | High activity, widely used industrial catalyst |
| Nickel on Silica Gel | ~15% | 110–120 °C, 140–150 bar H2 | Effective for selective hydrogenation |
| Cobalt on Kieselguhr | 33% | 125 °C, 120 atm H2 | Used in continuous flow reactors |
These catalysts facilitate the hydrogenation of the nitrile and imine groups to the corresponding amino alcohols and diamines while minimizing side reactions such as hydrogen cyanide evolution.
Preparation of Isophorone as a Precursor
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is synthesized by catalyzed aldol condensation of acetone under alkaline conditions and elevated temperatures (150–250 °C). This intermediate is then converted through further catalytic hydrogenation and reductive amination steps to produce the target amino alcohol.
Key Points in Isophorone Preparation:
- Aldol condensation of acetone proceeds via mesityl oxide intermediate.
- The reaction is carried out in a pressure reactor with alkali catalysts (NaOH or KOH <1%).
- Emulsifiers and specific reactor designs improve phase contact and selectivity.
- Distillation and reactive distillation columns are used for purification and removal of by-products.
Reaction Scheme Summary
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| Aldol Condensation | Acetone + Alkali catalyst | 150–250 °C, pressure reactor | Isophorone + by-products |
| Catalytic Hydrogenation | 3-Cyano-3,5,5-trimethylcyclohexanone + NH3 + H2 + Catalyst | 80–130 °C, 100–250 bar H2, Raney Co or Ni catalyst | This compound + diamine by-products |
| Reductive Amination (optional) | Isophorone + Ammonia + H2 + Catalyst | Similar to above | Amino alcohol derivatives |
Research Findings and Selectivity Considerations
- Use of quaternary ammonium bases and modified catalysts can enhance selectivity towards the amino alcohol by reducing side reactions and catalyst degradation.
- Continuous processes with reactive distillation and recycling of unreacted intermediates improve yield and reduce waste.
- Hydrogenation under high pressure and controlled temperature prevents evolution of hydrogen cyanide, a common problem with γ-ketonitriles.
- The presence of ammonia is crucial to suppress side reactions and favor formation of amino alcohols.
Data Table of Typical Reaction Parameters and Yields
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Temperature | 80–130 °C | Higher temperature increases rate but may reduce selectivity |
| Hydrogen Pressure | 100–250 bar | High pressure favors complete hydrogenation |
| Catalyst Loading | 20–40% (Raney Co), 15% (Ni/SiO2) | Higher loading increases conversion |
| Ammonia Ratio (wt) | 0.2:1 to 2:1 (NH3:Ketonitrile) | Controls selectivity and suppresses side reactions |
| Reaction Time | 8–10 hours (batch) | Sufficient for complete conversion |
| Product Purity (amino alcohol) | ~80–85 wt% after distillation | High purity achievable with proper workup |
Q & A
Q. Q1. What are the recommended synthetic routes for (1-Amino-3,3,5-trimethylcyclohexyl)methanol, and how can reaction conditions be optimized?
A: The compound can be synthesized via reductive amination or selective reduction of precursors. For example, a related methanol derivative was prepared using DIBAL-H (diisobutylaluminum hydride) at -70°C, followed by purification without chromatography . Key optimization steps include:
- Temperature control : Low temperatures (-70°C) minimize side reactions.
- Stoichiometry : Excess reducing agents (e.g., 5.1 equiv. DIBAL-H) ensure complete conversion.
- Work-up : Direct drying in vacuo avoids decomposition during purification.
Characterization via / NMR (e.g., δ = 1.31 ppm for (CH), 4.28 ppm for OCH) is critical for confirming structure .
Q. Q2. How should researchers approach spectroscopic characterization of this compound?
A: Prioritize multi-nuclear NMR and mass spectrometry:
- NMR : Identify protons adjacent to functional groups (e.g., -NH, -OH). For similar compounds, hydroxyl protons appear as broad singlets (δ = 5.11 ppm) .
- NMR : Look for carbons bonded to electronegative groups (e.g., δ = 62.8 ppm for CHOH) .
- Mass Spec : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. Q3. What contradictions exist in reported synthetic yields or spectral data for this compound, and how can they be resolved?
A: Discrepancies may arise from:
- Stereochemical variability : The cyclohexane ring’s conformation (chair vs. boat) affects NMR splitting patterns. For example, axial vs. equatorial substituents alter coupling constants.
- Solvent effects : DMSO-d in NMR can hydrogen-bond with -OH/-NH, shifting peaks compared to CDCl. Cross-validate spectra using multiple solvents .
- Reduction side reactions : Over-reduction of intermediates (e.g., amide to amine) may occur if DIBAL-H is not carefully titrated. Monitor reactions via TLC (R = 0.54 in hexane/EtOAc) .
Q. Q4. How can computational methods (DFT, MD) predict the reactivity or stability of this compound in polyurethane applications?
A:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., -NH) for crosslinking in polyurethane urea coatings .
- Molecular Dynamics (MD) : Simulate interactions between the compound and polymer chains to assess thermal stability. For example, bulky 3,3,5-trimethyl groups may hinder chain mobility, enhancing rigidity .
- Experimental validation : Compare predicted (glass transition temperature) with DSC data.
Q. Q5. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
A:
- Chromatographic interference : Co-elution of structurally similar byproducts (e.g., 3,3,5-trimethylcyclohexanol) can occur. Use HPLC with a chiral column or derivatization (e.g., acetylation of -OH/-NH) to improve separation .
- Detection limits : LC-MS/MS in MRM (multiple reaction monitoring) mode enhances sensitivity for sub-ppm impurities.
- Reference standards : Synthesize and characterize potential impurities (e.g., via Grignard or oxidation side reactions) for spiking studies .
Q. Q6. How does steric hindrance from the 3,3,5-trimethylcyclohexyl group influence the compound’s reactivity in catalytic systems?
A:
- Catalyst accessibility : Bulky substituents may block active sites in transition-metal catalysts (e.g., Pd/C for hydrogenation). Use smaller ligands (e.g., Wilkinson’s catalyst) or elevated temperatures to overcome steric effects.
- Kinetic vs. thermodynamic control : Steric strain favors formation of less hindered products. For example, in esterification, the -CHOH group may react preferentially over the hindered amine .
Methodological Guidance
Q. Q7. What protocols ensure reproducibility in synthesizing this compound derivatives?
A:
- Standardized conditions : Adopt inert atmospheres (N/Ar) to prevent oxidation of -NH/-OH groups.
- Scale-up strategies : Maintain low temperatures during DIBAL-H reductions to avoid exothermic side reactions .
- Quality control : Implement in-situ FTIR to monitor reaction progress (e.g., disappearance of carbonyl peaks).
Q. Q8. How can researchers design experiments to probe the compound’s biological activity while avoiding cytotoxicity false positives?
A:
- Counter-screening : Use orthogonal assays (e.g., MTT for viability, caspase-3 for apoptosis) to distinguish specific activity from general toxicity.
- Structural analogs : Compare with non-aminated derivatives (e.g., 3,3,5-trimethylcyclohexanol) to isolate the amino group’s role .
- Dose-response curves : Identify EC values below cytotoxic thresholds (e.g., <10 μM).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
